molecular formula C6H14N2O3 B13520211 2-Amino-3-(2-methoxyethoxy)propanamide

2-Amino-3-(2-methoxyethoxy)propanamide

Cat. No.: B13520211
M. Wt: 162.19 g/mol
InChI Key: CJAIEMVUBWAJBD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyethoxy)propanamide: is an organic compound with the molecular formula C6H14N2O3 It is characterized by the presence of an amino group, a methoxyethoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyethoxy)propanamide typically involves the reaction of 2-amino-3-chloropropanamide with 2-methoxyethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxyethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-3-(2-methoxyethoxy)propanamide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propanamides.

Scientific Research Applications

Chemistry: 2-Amino-3-(2-methoxyethoxy)propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying amide bond formation and cleavage.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyethoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Amino-3-(2-ethoxyethoxy)propanamide
  • 2-Amino-3-(2-methoxypropoxy)propanamide
  • 2-Amino-3-(2-ethoxypropoxy)propanamide

Comparison: 2-Amino-3-(2-methoxyethoxy)propanamide is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-3-(2-methoxyethoxy)propanamide

InChI

InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI Key

CJAIEMVUBWAJBD-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C(=O)N)N

Origin of Product

United States

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